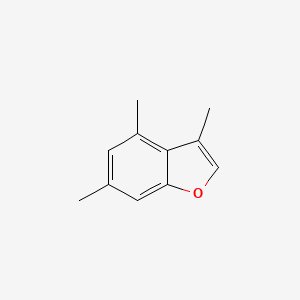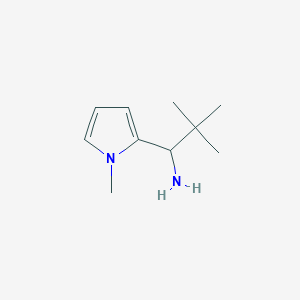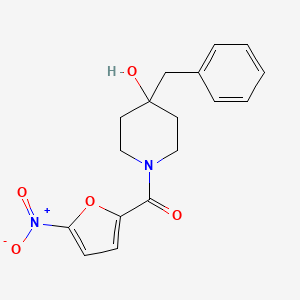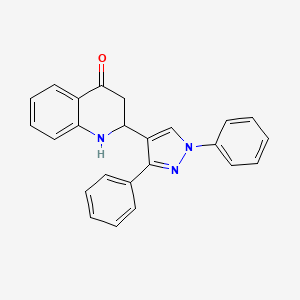
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dihydroquinolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate amines under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Quinolinone derivatives: Compounds with a quinolinone core structure that may have different substituents attached.
Uniqueness
The uniqueness of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one lies in its combined pyrazole and quinolinone structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
917980-73-5 |
|---|---|
Fórmula molecular |
C24H19N3O |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C24H19N3O/c28-23-15-22(25-21-14-8-7-13-19(21)23)20-16-27(18-11-5-2-6-12-18)26-24(20)17-9-3-1-4-10-17/h1-14,16,22,25H,15H2 |
Clave InChI |
WEWBKOPFSZHSHT-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


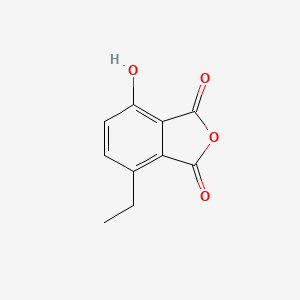
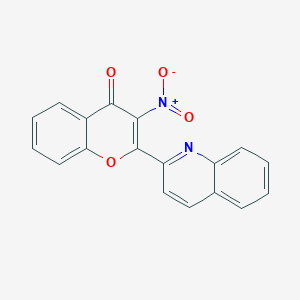
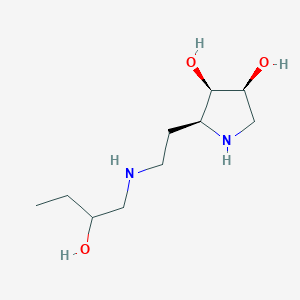
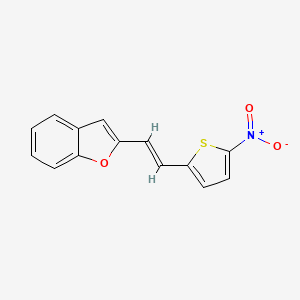
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
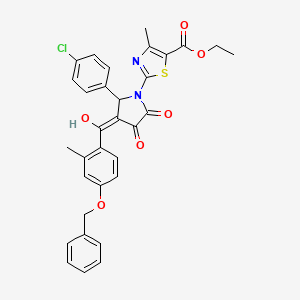
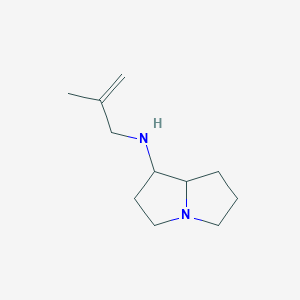
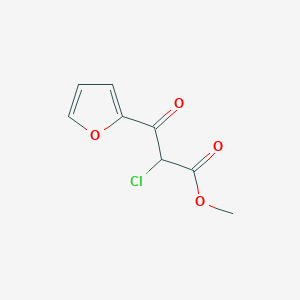
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
